

Technical Analysis of 30C-NBOMe: Spectroscopic Characterization (NMR, MS)

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Compound of Interest

Compound Name: 30C-NBOMe (hydrochloride)

Cat. No.: B1162247

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Executive Summary & Structural Definition

30C-NBOMe (2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine) is a potent 5-HT_{2A} agonist and a structural hybrid of the 2C-C phenethylamine scaffold and a mescaline-like (3,4,5-trimethoxy) benzyl moiety.^{[1][2][3][4]}

Unlike the more common 25C-NBOMe (which possesses a 2-methoxybenzyl group), 30C-NBOMe is characterized by a 3,4,5-trimethoxybenzyl substitution pattern.^{[1][2][3][4][5]} This structural variance is critical for forensic identification and pharmacological profiling.^[4]

Chemical Data:

- Formula: C₂₀H₂₆ClNO₅^{[1][3][4][6][7]}
- Exact Mass: 395.1500^{[1][4]}
- Molecular Weight: 395.88 g/mol ^[4]
- Key Structural Feature: 5 Methoxy groups (vs. 3 in 25C-NBOMe).^{[1][2][3]}

Structural Elucidation Strategy

The primary challenge in analyzing NBOMe derivatives is distinguishing between positional isomers of the benzyl ring (e.g., 25C, 30C, and other "Cluster" analogs).^{[2][4][5]}

- Mass Spectrometry (MS) Logic: The fragmentation of the N-benzyl bond yields a benzyl cation.^{[2][4]} The mass of this cation is the diagnostic "fingerprint."^[4]
 - 25C-NBOMe: Yields m/z 121 (2-methoxybenzyl cation).^{[1][2][4]}
 - 30C-NBOMe: Yields m/z 181 (3,4,5-trimethoxybenzyl cation).^{[1][2][4][5]}
- NMR Logic: Proton counting of the methoxy region is definitive. 30C-NBOMe displays signals for 15 protons (5x -OCH₃ groups), whereas 25C-NBOMe displays only 9 protons (3x -OCH₃).^{[1][2][4]}

Mass Spectrometry (MS) Analysis

Fragmentation Mechanics

Under Electrospray Ionization (ESI) or Electron Impact (EI), 30C-NBOMe undergoes a characteristic [ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">](#)

-cleavage or inductive cleavage at the benzylic C-N bond.^{[2][4]}

Primary Fragmentation Pathway:

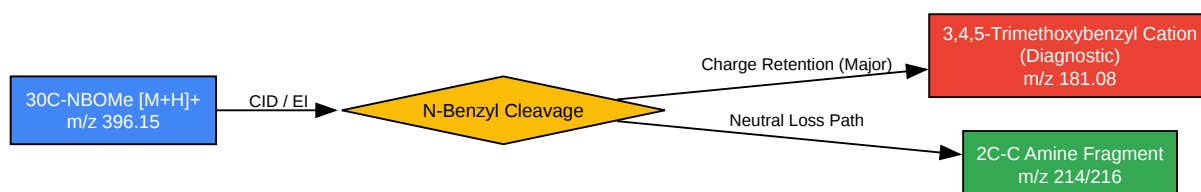
- Precursor: Protonated molecule
[. \[2\]\[4\]](#)
- Cleavage: The bond between the amine nitrogen and the benzyl carbon breaks.^[4]
- Diagnostic Ion (Base Peak): The 3,4,5-trimethoxybenzyl cation (m/z 181) is formed.^{[2][4][5]}
[\[8\]](#) This is the most stable fragment due to resonance stabilization from three methoxy groups.^[4]

- Secondary Ion: The 4-chloro-2,5-dimethoxyphenethylamine fragment ($m/z \sim 214/216$, showing Cl isotope pattern).[1][2][4][5]

MS Data Summary Table

| Ion Type | m/z (Experimental) | Formula | Description |
|---------------------|--------------------|-----------------------------|--|
| Precursor $[M+H]^+$ | 396.1500 | $C_{20}H_{27}ClNO_5^+$ | Protonated parent molecule.[1][2][4] |
| Base Peak | 181.0860 | $C_{10}H_{13}O_3^+$ | 3,4,5-Trimethoxybenzyl cation. (Specific to 30C).[2][4][5] |
| Fragment A | 214.0630 | $C_{10}H_{13}ClNO_2^+$ | 2C-C core fragment (^{35}Cl).[1][2][4] |
| Fragment A' | 216.0600 | $C_{10}H_{13}^{37}ClNO_2^+$ | 2C-C core fragment (^{37}Cl isotope).[1][2][4] |
| Minor Fragment | 166.0625 | $C_9H_{10}O_3^+$ | Loss of methyl from benzyl cation.[4] |

Fragmentation Pathway Visualization



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Caption: ESI-MS/MS fragmentation pathway of 30C-NBOMe showing the formation of the diagnostic m/z 181 ion.

Nuclear Magnetic Resonance (NMR) Analysis

NMR provides the definitive structural confirmation, resolving the exact substitution pattern that MS might leave ambiguous (e.g., distinguishing 3,4,5-trimethoxy from 2,4,5-trimethoxy).[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)

¹H NMR Characteristics (500 MHz, CDCl₃)

The spectrum is dominated by the methoxy signals and the aromatic protons.[\[2\]](#)[\[4\]](#)

- Aromatic Region:
 - Phenethylamine Ring (Ring A): Two singlets (para-substitution).[\[1\]](#)[\[2\]](#)[\[4\]](#)
6.90 (H-3) and
6.80 (H-6).[\[2\]](#)[\[4\]](#)
 - Benzyl Ring (Ring B): The 3,4,5-trimethoxy substitution creates a plane of symmetry.[\[2\]](#)[\[4\]](#)
[\[5\]](#) This results in a singlet integrating to 2H (positions 2' and 6') around
6.[\[2\]](#)[\[4\]](#)55. Note: In 25C-NBOMe, the benzyl ring shows 4 distinct protons.[\[5\]](#)
- Methoxy Region:
 - Five distinct methyl signals (or overlapping singlets) integrating to 15H total.[\[2\]](#)[\[4\]](#) Range:
3.70 – 3.90 ppm.[\[4\]](#)
- Aliphatic Region:
 - Benzyl CH₂: Singlet, ~
3.80.[\[2\]](#)[\[4\]](#)[\[5\]](#)
 - Ethylene Bridge: Two triplets (or multiplets), ~
2.90 (Ar-CH₂) and
2.95 (N-CH₂).[\[2\]](#)[\[4\]](#)

¹³C NMR Characteristics[1][2][4][6]

- Carbon Count: 20 distinct carbons (unless symmetry makes some equivalent).[2][4]
- Key Signals:
 - C-OMe carbons: ~56.0 ppm (multiple signals).[1][2][4]
 - C-Cl: ~120-125 ppm.[1][4]
 - C=C-O (Aromatic C-O): 152-153 ppm (mescaline-like carbons are highly deshielded).[1][2][4]

Comparative NMR Table: 30C vs 25C

| Feature | 30C-NBOMe (Target) | 25C-NBOMe (Reference) |
|------------------------------------|--------------------------|-----------------------------|
| Total Methoxy (-OCH ₃) | 5 groups (15H) | 3 groups (9H) |
| Benzyl Aromatic Protons | Singlet (2H) (Symmetric) | Multiplet (4H) (Asymmetric) |
| Benzyl Cation Mass | m/z 181 | m/z 121 |

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Obtain high-resolution ¹H and ¹³C spectra for structural validation.

- Solvent Selection: Use Deuterated Chloroform (CDCl₃) containing 0.03% TMS as an internal standard.[2][4] If the sample is a hydrochloride salt, Methanol-d₄ (CD₃OD) is preferred to ensure solubility without free-basing.[1][2][4]
- Mass: Weigh approximately 5–10 mg of the 30C-NBOMe sample.
- Dissolution: Transfer sample to a clean vial. Add 0.6 mL of solvent. Vortex for 30 seconds until fully dissolved.
- Filtration: If any particulate remains (common in blotter extractions), filter through a glass wool plug directly into the NMR tube.[2][4][5]

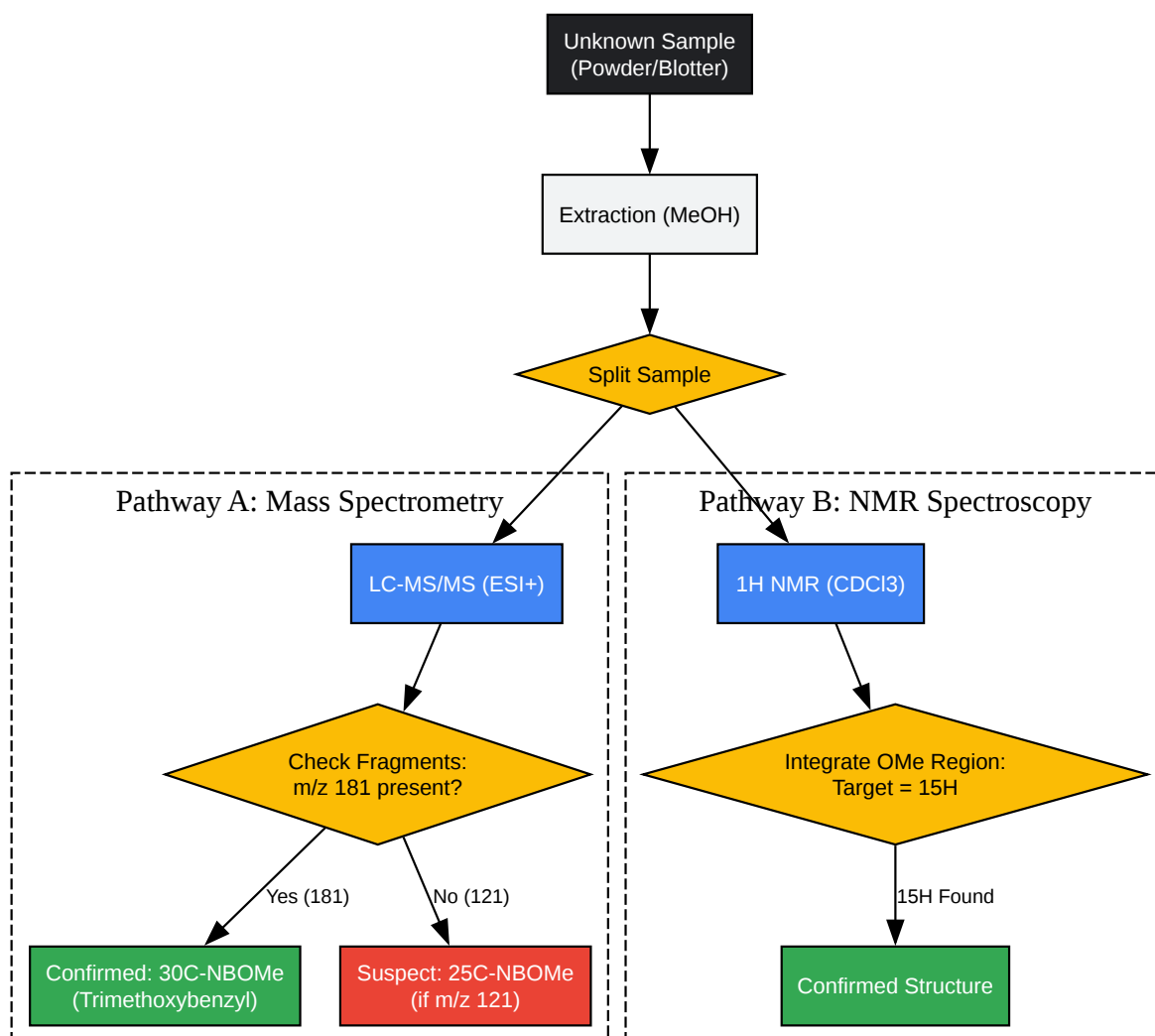
- Acquisition:
 - Run standard ^1H (16 scans) and ^{13}C (1024+ scans).
 - Self-Validation: Check the integration of the methoxy region.^[4] If the integral relative to the aromatic protons is not 15:4 (approx 3.75), the sample is impure or misidentified.^{[2][4][5]}

Protocol B: LC-MS/MS Screening

Objective: Rapid identification and differentiation from 25C-NBOMe.

- Mobile Phase:
 - A: Water + 0.1% Formic Acid.^[4]
 - B: Acetonitrile + 0.1% Formic Acid.^[4]
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 μm).^{[2][4][5]}
- Gradient: 5% B to 95% B over 10 minutes.
- MS Settings (ESI+):
 - Capillary Voltage: 3500 V.^[4]
 - Collision Energy: Ramp 10–40 eV to capture both parent and fragments.^[4]
- Analysis: Extract ion chromatogram (EIC) for m/z 396.15. Review MS2 spectrum for the presence of m/z 181.08.

Workflow Visualization



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Caption: Analytical workflow for distinguishing 30C-NBOMe from other NBOMe analogs.

References

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